3-Chloropropionic--d4 Acid

Description

BenchChem offers high-quality 3-Chloropropionic--d4 Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloropropionic--d4 Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

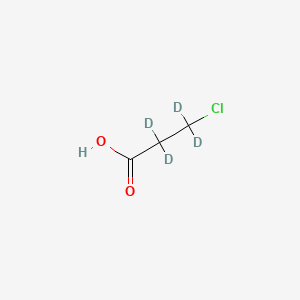

IUPAC Name |

3-chloro-2,2,3,3-tetradeuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYMMOKECZBKAC-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Structural Dynamics and Applications of 3-Chloro-2,2,3,3-tetradeuteriopropanoic Acid

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-2,2,3,3-tetradeuteriopropanoic acid , the fully deuterated carbon-backbone isotopologue of 3-chloropropionic acid. While the parent compound is a known neurotoxin and metabolic inhibitor, its deuterated analog serves as a critical tool in mechanistic toxicology and the "deuterium switch" strategy in drug design. This paper details the physicochemical alterations induced by tetradeuteration, specifically the Kinetic Isotope Effect (KIE) on metabolic stability, and outlines a robust, self-validating synthetic protocol for its production.

Part 1: Molecular Architecture & Physicochemical Profile

The substitution of protium (

Structural Specification

-

IUPAC Name: 3-Chloro-2,2,3,3-tetradeuteriopropanoic acid

-

Common Name: 3-Chloropropionic acid-d4

-

Chemical Formula:

-

Parent CAS: 107-94-8 (Non-deuterated)

Comparative Physicochemical Data

The carbon-deuterium (

| Property | Parent (Protium) | Deuterated (d4-Isotopologue) | Impact of Deuteration |

| Molecular Weight | 108.52 g/mol | 112.55 g/mol | +4.03 Da mass shift (Mass Spec distinct) |

| Bond Length ( | ~1.09 Å | ~1.08 Å | Increased steric containment |

| Bond Dissociation Energy | ~98 kcal/mol | ~100 kcal/mol | Primary KIE Source: Harder to cleave |

| Vibrational Freq ( | ~2900 | ~2100 | IR silent in the C-H region |

| Acidity ( | 3.98 | ~4.00 | Negligible secondary isotope effect on COOH |

Part 2: Synthetic Pathways & Experimental Protocols

Core Synthesis Logic: Hydrochlorination of Acrylic Acid-d4

Direct H/D exchange of 3-chloropropionic acid is inefficient for the

Reaction:

Diagram 1: Synthetic Workflow (Graphviz)

Caption: Step-wise hydrochlorination pathway ensuring maximal deuterium incorporation at the

Detailed Experimental Protocol

Safety Warning: 3-chloropropionic acid is a neurotoxin. DCl is corrosive.[4][5] Perform all steps in a fume hood with butyl rubber gloves.

Reagents:

-

Acrylic acid-d4 (CAS 1219803-33-0 or similar analog).

-

Deuterium Chloride (35% wt in

). -

Hydroquinone (Polymerization inhibitor).

Step-by-Step Methodology:

-

Inhibitor Loading: In a heavy-walled pressure tube, charge Acrylic acid-d4 (10.0 mmol) and a catalytic amount of hydroquinone (1% w/w). Rationale: Acrylic acid readily polymerizes; hydroquinone scavenges free radicals.

-

Acid Addition: Cool the vessel to 0°C. Add Deuterium Chloride solution (15.0 mmol, 1.5 eq) dropwise. Rationale: Exotherm control prevents vaporization of the deuterated precursor.

-

Reaction: Seal the pressure tube. Heat to 75°C for 4 hours.

-

Self-Validating Check: The solution should turn slightly amber but remain clear. Turbidity indicates polymerization (failure).

-

-

Workup: Cool to room temperature. Dilute with Dichloromethane (DCM). Wash with a small volume of ice-cold

(to remove excess DCl). -

Isolation: Dry the organic layer over anhydrous

. Concentrate under reduced pressure. -

Purification: Perform Kugelrohr distillation (approx. 100°C at 0.5 mmHg).

-

Yield Expectation: 85-90%.

-

Part 3: The Deuterium Advantage (Mechanistic Insight)

The primary application of 3-Chloro-2,2,3,3-tetradeuteriopropanoic acid lies in investigating the Kinetic Isotope Effect (KIE) .

Metabolic Stability & Toxicity Blockade

The parent compound, 3-chloropropionic acid, is metabolized via

-

Primary KIE (

): By replacing H with D at the -

Mitochondrial Protection: The parent compound inhibits Succinate Dehydrogenase (Complex II). Deuteration can be used to trace whether this inhibition requires metabolic activation (dehydrogenation) to 3-chloropropionate derivatives.

Diagram 2: Metabolic Blockade via Deuteration

Caption: The higher activation energy of C-D cleavage slows metabolic flux, potentially reducing toxicity or increasing half-life.

Part 4: Analytical Characterization

To validate the synthesis, the researcher must confirm the absence of proton signals in the alkyl region.

NMR Spectroscopy ( or )

-

NMR:

-

Parent: Triplets at

2.8 (C2) and -

Deuterated (d4): Silent in the 2.0–4.0 ppm region. Only the carboxylic acid proton (-COOH) will be visible (broad singlet ~11 ppm) unless exchanged with

.

-

-

NMR:

-

C1 (COOH): Singlet ~175 ppm.

-

C2 (

): Quintet (due to coupling with two Deuteriums, spin 1). Upfield shift of ~0.3-0.5 ppm compared to parent (Isotope shift). -

C3 (

): Quintet.

-

Mass Spectrometry[6]

-

Parent: Molecular ion

at m/z 107/109 (Cl isotopes). -

Deuterated: Molecular ion

at m/z 111/113. -

Fragmentation: Loss of

or

References

-

Vertex Pharmaceuticals. (2025). The kinetic isotope effect in the search for deuterated drugs.[1][2][3][6][] Retrieved from 2

-

BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.[2][] Retrieved from

-

BenchChem. (2025).[3] Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. Retrieved from 3

-

National Institutes of Health (NIH). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC Database. Retrieved from 6

-

NOAA. 3-Chloropropionic Acid Chemical Data Sheet.[8] CAMEO Chemicals.[4][5] Retrieved from 4[8]

Sources

- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 2. Portico [access.portico.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-CHLOROPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 3-Chloropropionic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]

Application Note: A Robust GC-MS Method for Quantitative Analysis Using 3-Chloropropionic-d4 Acid as an Internal Standard

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of bioanalysis, environmental testing, and pharmaceutical development, the demand for analytical methods of the highest accuracy and precision is non-negotiable. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, its accuracy can be compromised by variability introduced during sample preparation and instrumental analysis.[1]

The principle of Isotope Dilution Mass Spectrometry (IDMS) offers a definitive solution to this challenge.[2] By introducing a stable isotope-labeled (SIL) version of the analyte at the earliest stage of sample handling, it serves as a perfect chemical mimic. Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are widely considered the "gold standard" for IDMS.[2][3] Their near-identical physicochemical properties to the analyte ensure they co-behave through extraction, derivatization, and chromatographic separation, while their mass difference allows for distinct detection by the mass spectrometer.[2][4] This approach effectively normalizes for analyte loss and variations in instrument response, ensuring data integrity.[5][6]

This application note provides a comprehensive guide to the theory and practical application of 3-Chloropropionic-d4 acid (3-CPA-d4) as an internal standard for the GC-MS quantification of its non-labeled counterpart, 3-Chloropropionic acid (3-CPA), and other structurally related short-chain halogenated acids.

Principle of Operation: Isotope Dilution with 3-Chloropropionic-d4 Acid

The efficacy of 3-CPA-d4 as an internal standard is rooted in its structural and chemical similarity to the target analyte, 3-CPA. When a known quantity of 3-CPA-d4 is spiked into a sample, it experiences the same processing conditions as the endogenous analyte. Any loss during liquid-liquid extraction, incomplete derivatization, or volume variations during injection will affect both the analyte and the internal standard proportionally.[2][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signals fluctuate.[2] This stable ratio forms the basis for highly reliable and reproducible quantification.

Caption: Isotope Dilution Workflow.

Analyte and Internal Standard Profile

A clear understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.

| Property | 3-Chloropropionic Acid (Analyte) | 3-Chloropropionic-d4 Acid (Internal Standard) |

| Synonyms | 3-Chloropropanoic acid, β-Chloropropionic acid | 3-Chloropropanoic-2,2,3,3-d4 acid |

| Molecular Formula | C₃H₅ClO₂[7] | C₃HD₄ClO₂ |

| Molecular Weight | 108.52 g/mol [8] | 112.54 g/mol |

| CAS Number | 107-94-8[7] | N/A (Varies by supplier) |

| Appearance | White or colorless crystalline solid[8] | Typically supplied in solution |

| Boiling Point | ~204 °C (decomposes)[9][10] | N/A |

| Melting Point | 35-40 °C[9] | N/A |

| Solubility | Freely soluble in water, alcohol, chloroform[7][8] | Soluble in common organic solvents |

Application Protocol: Quantification of 3-CPA in Human Urine

This protocol details a complete workflow for the analysis of 3-CPA in a complex biological matrix like urine, using 3-CPA-d4 as an internal standard. The methodology is adapted from validated procedures for similar halogenated short-chain acids.[11][12]

Reagents and Materials

-

Standards: 3-Chloropropionic acid (≥98% purity), 3-Chloropropionic-d4 acid solution (e.g., 100 µg/mL in methanol).

-

Solvents: Ethyl acetate (HPLC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade).

-

Reagents: Hydrochloric acid (HCl, concentrated), Anhydrous Sodium Sulfate.

-

Derivatizing Agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).[11]

-

Consumables: 15 mL polypropylene centrifuge tubes, glass test tubes, autosampler vials with inserts, nitrogen evaporator.

Preparation of Standards and Quality Controls (QCs)

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 3-CPA and dissolve in 10 mL of methanol.

-

IS Working Solution (10 µg/mL): Dilute the 3-CPA-d4 stock solution with methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by spiking blank urine with appropriate volumes of the analyte stock solution.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations in blank urine, independent of the calibration standards.

Sample Preparation Workflow

The analysis of polar carboxylic acids like 3-CPA by GC requires a derivatization step to increase their volatility and thermal stability.[13][14] Silylation with MTBSTFA is a robust and effective method for this purpose.[11][15]

Caption: Sample Preparation Workflow.

Step-by-Step Protocol:

-

Aliquoting: Pipette 1.0 mL of urine (calibrator, QC, or unknown sample) into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the 10 µg/mL 3-CPA-d4 working solution to each tube.

-

Acidification: Add 100 µL of concentrated HCl to protonate the carboxylic acid, enhancing its extraction into the organic solvent.[16] Vortex for 30 seconds.

-

Liquid-Liquid Extraction (LLE): Add 5.0 mL of ethyl acetate, cap securely, and vortex vigorously for 2 minutes.[11][12]

-

Phase Separation: Centrifuge for 10 minutes at 3000 rpm to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Reconstitute the dried residue in 100 µL of acetonitrile and 100 µL of MTBSTFA. Cap the tube tightly.

-

Reaction: Heat the mixture at 60°C for 60 minutes to form the tert-butyldimethylsilyl (TBDMS) ester derivative.

-

Final Sample: After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Instrumentation and Parameters

Optimal chromatographic and mass spectrometric conditions are critical for achieving the required sensitivity and selectivity.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[17] | A non-polar column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Inlet | Splitless mode, 250 °C | Ensures maximum transfer of analyte onto the column for trace analysis. |

| Oven Program | 60°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min)[17] | Provides good separation of the derivatized analyte from matrix components. |

| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique producing reproducible fragmentation patterns. |

| Source Temp. | 230 °C | Standard operating temperature. |

| Quad Temp. | 150 °C | Standard operating temperature. |

| Acquisition | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only specific ions of interest.[13] |

Mass Spectrometer - Ion Selection (SIM Mode)

The selection of appropriate ions for the analyte and internal standard is crucial for quantification. The ions below are predicted for the TBDMS esters. The most abundant, unique ion should be used for quantification (Quant Ion), with a second ion used for confirmation (Qualifier Ion).

| Compound | Ion Type | m/z |

| 3-CPA-TBDMS Derivative | Quant Ion | 151 |

| Qualifier Ion | 167 | |

| 3-CPA-d4-TBDMS Derivative | Quant Ion | 155 |

| Qualifier Ion | 171 |

Data Analysis and Quantification

-

Integration: Integrate the peak areas for the specified quant ions for both the analyte and the internal standard.

-

Calibration Curve: For the calibration standards, calculate the response ratio (Analyte Peak Area / IS Peak Area). Plot this ratio against the known concentration of the analyte.

-

Regression: Perform a linear regression on the calibration curve, which should have a coefficient of determination (r²) ≥ 0.995.[18]

-

Quantification: For unknown and QC samples, calculate their response ratios and determine the concentration using the regression equation from the calibration curve.

Method Validation and Performance Characteristics

A robust analytical method requires thorough validation to ensure its reliability.[19] The following parameters should be assessed.

| Parameter | Typical Acceptance Criteria | Purpose |

| Linearity & Range | r² ≥ 0.995 over the expected concentration range. | Demonstrates a direct proportional relationship between concentration and response.[18] |

| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ). | Measures the closeness of the measured value to the true value.[20] |

| Precision (RSD) | ≤15% (≤20% at LLOQ) for intra- and inter-day replicates. | Measures the degree of scatter among a series of measurements.[12] |

| Recovery | Consistent, precise, and reproducible across the concentration range. | Assesses the efficiency of the extraction process.[21] |

| LOD & LOQ | Signal-to-Noise ratio ≥ 3 for LOD, ≥ 10 for LOQ. | Defines the lowest concentration that can be reliably detected and quantified.[22][23] |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrices. | Ensures the signal is from the analyte of interest and not the matrix. |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Poor Peak Shape | Active sites in the inlet liner or column; incomplete derivatization. | Use a deactivated liner; ensure derivatization reagent is fresh and reaction conditions are met. |

| Low Recovery | Suboptimal pH for extraction; incomplete phase separation; analyte loss during evaporation. | Ensure sample is sufficiently acidic (pH < 2); allow adequate time for centrifugation; avoid overly aggressive nitrogen flow. |

| High Variability (RSD) | Inconsistent sample preparation; instrument injection issues. | Ensure precise and consistent pipetting, especially for the internal standard; check autosampler syringe and inlet septum. |

| No IS Signal | Forgot to spike IS; degradation of IS stock. | Re-prepare sample; verify the integrity and concentration of the IS working solution. |

Conclusion

The use of 3-Chloropropionic-d4 acid as a stable isotope-labeled internal standard provides a highly robust and reliable foundation for the quantitative analysis of 3-Chloropropionic acid by GC-MS. By effectively compensating for variations inherent in sample preparation and instrumental analysis, this IDMS-based approach ensures the highest degree of data integrity, accuracy, and precision.[2][4] The protocol outlined herein offers a comprehensive framework that can be adapted and validated for various complex matrices, making it an indispensable tool for researchers and scientists in regulated and non-regulated environments.

References

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved February 20, 2026, from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved February 20, 2026, from [Link]

-

The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21). SCION Instruments. Retrieved February 20, 2026, from [Link]

-

A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022, February 11). PMC. Retrieved February 20, 2026, from [Link]

-

A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2025, October 14). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. (2023, December 20). ACS Publications. Retrieved February 20, 2026, from [Link]

-

3-Chloropropionic acid | C3H5ClO2 | CID 7899. (n.d.). PubChem - NIH. Retrieved February 20, 2026, from [Link]

-

Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (n.d.). LabRulez GCMS. Retrieved February 20, 2026, from [Link]

-

Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. (n.d.). Czech Journal of Food Sciences. Retrieved February 20, 2026, from [Link]

-

Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography. Retrieved February 20, 2026, from [Link]

-

Backup Data Report for NMAM 8324: 3-BROMOPROPIONIC ACID in URINE. (2013, April 30). CDC. Retrieved February 20, 2026, from [Link]

-

Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. Retrieved February 20, 2026, from [Link]

-

3-Chloropropanoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

- US5731469A - Process for the preparation of 3-chloropropionic acid. (n.d.). Google Patents.

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. Retrieved February 20, 2026, from [Link]

-

Preparation of 3-chloropropionic acid. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]

-

Development of a gas chromatographic test for the quantification of the biomarker 3-bromopropionic acid in human urine. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

-

Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]

- JP2701229B2 - Method for producing 3-chloropropionic acid. (n.d.). Google Patents.

-

A method validation of modified pressurized liquid extraction - gas chromatography-mass spectrometry for the determination of 3- and 2- monochloropropanediols fatty acid esters and glycidol esters in selected food products. (2021). UiTM Institutional Repository. Retrieved February 20, 2026, from [Link]

-

Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances in Fish Using Rapid and Efficient Lipid Removing Sample Preparation. (2019, March 18). MDPI. Retrieved February 20, 2026, from [Link]

-

Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. (2021, April 16). Agilent. Retrieved February 20, 2026, from [Link]

-

(PDF) Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. (2025, July 15). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. researchgate.net [researchgate.net]

- 5. texilajournal.com [texilajournal.com]

- 6. 3-Chloropropionic acid, tetradecyl ester (CAS 64120-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3-Chloropropionic acid (CAS NO:107-94-8) | 3-Chloropropionic acid Manufacturer and Suppliers | Scimplify [scimplify.com]

- 8. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-氯丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]

- 11. cdc.gov [cdc.gov]

- 12. Development of a gas chromatographic test for the quantification of the biomarker 3-bromopropionic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. jfda-online.com [jfda-online.com]

- 16. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. gcms.labrulez.com [gcms.labrulez.com]

- 18. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances in Fish Using Rapid and Efficient Lipid Removing Sample Preparation | MDPI [mdpi.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. A method validation of modified pressurized liquid extraction - gas chromatography-mass spectrometry for the determination of 3- and 2- monochloropropanediols fatty acid esters and glycidol esters in selected food products / Noor Asma Shaari - UiTM Institutional Repository [ir.uitm.edu.my]

- 22. agriculturejournals.cz [agriculturejournals.cz]

- 23. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of 3-Chloropropionic-d4 Acid

Abstract: This document provides a detailed protocol for the synthesis of 3-chloropropionic-d4 acid (3-CPA-d4), a stable isotope-labeled compound valuable for metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry.[1] The described methodology is based on the robust and high-yield hydrochlorination of a deuterated acrylic acid precursor. This guide offers in-depth technical details, explains the rationale behind key experimental steps, and provides a framework for the characterization and quality control of the final product.

Introduction and Scientific Context

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. The substitution of hydrogen with its stable isotope, deuterium, creates a molecule that is chemically similar to its parent but physically distinguishable by its mass. This property allows researchers to trace the metabolic fate of molecules, quantify endogenous analytes with high precision using isotope dilution mass spectrometry, and probe reaction mechanisms.[2]

3-Chloropropionic acid is a versatile C3 building block and has been studied for various applications, including its role as a herbicide and its interaction with the GHB receptor.[3] The deuterated isotopologue, 3-chloropropionic-d4 acid (specifically 3-chloro-2,2,3,3-tetradeuteriopropanoic acid), serves as an ideal internal standard for quantifying its unlabeled counterpart in complex biological or environmental matrices.[]

The synthesis of 3-CPA-d4 requires a strategic approach starting from a heavily deuterated precursor to ensure high isotopic enrichment in the final product. The most direct and industrially relevant method for synthesizing the unlabeled compound is the hydrochlorination of acrylic acid.[3][5][6][7] This application note adapts this established method for the synthesis of the d4-labeled analog, focusing on laboratory-scale preparation.

Synthetic Strategy and Rationale

The chosen synthetic route is the addition of hydrogen chloride (HCl) across the deuterated double bond of acrylic acid-d4.

Reaction Scheme:

Note: The starting material is more accurately described as acrylic acid-2,3,3-d3, as the carboxylic acid proton is readily exchangeable. The final product is 3-chloropropionic-2,2,3,3-d4 acid.

Causality Behind Experimental Choices:

-

Precursor Selection: Acrylic acid-d4 (or its isotopologues) is the logical precursor. Its synthesis, while not covered here, can be achieved through methods like the deuteration of malonic acid followed by condensation and decarboxylation.[8] For this protocol, we assume the availability of a suitable deuterated acrylic acid.

-

Reaction Method: The direct hydrochlorination of acrylic acid is a well-documented, high-yield addition reaction.[5][6][7] It avoids the multi-step processes or harsh oxidizing agents required by other methods, such as the oxidation of trimethylene chlorohydrin or the hydrolysis of ethylene cyanohydrin.[9][10]

-

Catalyst/Medium: The reaction proceeds efficiently using gaseous hydrogen chloride. To optimize the reaction on a lab scale and ensure a controlled environment, the reaction is initiated in a "sediment" or "heel" of the final product, which helps to maintain a homogenous reaction medium and control the temperature.[5][7]

Logical Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from precursor to final, characterized product.

Caption: Workflow for the synthesis and analysis of 3-CPA-d4.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment must be conducted prior to commencing any experimental work.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Acrylic Acid-d4 (≥98 atom % D) | Synthesis Grade | Specialty Supplier | Corrosive, flammable, and a lachrymator. Stabilized with an inhibitor (e.g., MEHQ). |

| 3-Chloropropionic Acid | ≥98% | Standard Supplier | Used as the initial reaction medium ("sediment"). |

| Hydrogen Chloride (HCl) | Anhydrous Gas | Gas Supplier | Toxic and corrosive. Requires a lecture bottle with a regulator and flow meter. |

| Hydroquinone (HQ) | Reagent Grade | Standard Supplier | Optional: additional polymerization inhibitor. |

| Anhydrous Sodium Sulfate | Reagent Grade | Standard Supplier | For drying. |

| Diethyl Ether | Anhydrous | Standard Supplier | For extraction (if needed). |

Equipment

-

Three-necked round-bottom flask (e.g., 100 mL)

-

Mechanical stirrer or magnetic stirrer with stir bar

-

Thermometer or thermocouple

-

Gas inlet tube

-

Addition funnel or syringe pump

-

Heating mantle with temperature controller

-

Condenser (optional, for containing vapors)

-

Vacuum pump and trap for distillation/solvent removal

Step-by-Step Synthesis Procedure

-

Reactor Setup:

-

Assemble the three-necked flask with the mechanical stirrer, thermometer, and gas inlet tube. Ensure all joints are properly sealed.

-

In the fume hood, charge the flask with 10 g of unlabeled 3-chloropropionic acid to act as the reaction sediment.

-

Heat the sediment to 45-50°C with stirring to create a molten, homogenous medium.[5]

-

-

Reagent Addition:

-

CAUTION: This step involves the simultaneous addition of corrosive reagents.

-

Begin bubbling anhydrous HCl gas into the molten sediment at a slow, controlled rate.

-

Simultaneously, add the acrylic acid-d4 dropwise via an addition funnel or syringe pump over a period of 1-2 hours.

-

The molar ratio of HCl to acrylic acid-d4 should be maintained between 1.05:1 and 1.15:1 to ensure complete conversion of the acrylic acid.[6]

-

Carefully monitor the reaction temperature. The reaction is exothermic. Use a water bath to maintain the internal temperature between 45°C and 55°C.

-

-

Reaction Completion:

-

After the addition of acrylic acid-d4 is complete, continue the flow of HCl gas for an additional 30-60 minutes to ensure the reaction goes to completion.[5]

-

Maintain the reaction mixture at ~50°C with stirring for another hour.

-

-

Workup and Purification:

-

Discontinue heating and the HCl gas flow.

-

Allow the mixture to cool to room temperature. The product may solidify.

-

To remove dissolved HCl and any water, apply a vacuum (e.g., 20-30 mmHg) to the flask while gently warming it to 40-45°C.[5][7] A cold trap should be used to protect the pump.

-

The resulting product is often of sufficient purity (>95%) for many applications.

-

Optional Purification: If unreacted acrylic acid remains or higher purity is required, the crude product can be purified by vacuum distillation. 3-chloropropionic acid has a boiling point of ~108-110°C at 15 mmHg.[10] Alternatively, recrystallization from ligroin can be performed.[9]

-

Characterization and Quality Control

Thorough analysis is essential to confirm the isotopic enrichment and chemical purity of the synthesized 3-chloropropionic-d4 acid.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary method to confirm deuteration. The spectrum should show a significant reduction or complete absence of signals corresponding to the methylene protons at the C2 and C3 positions. A singlet for the carboxylic acid proton will be present.

-

²H NMR (Deuterium NMR): This spectrum will confirm the presence and location of deuterium, showing signals corresponding to the C2 and C3 positions.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the deuterated product. The mass spectrum will show a molecular ion peak (or [M-H]⁻ in negative ESI) that is 4 mass units higher than the unlabeled compound. The isotopic distribution can be used to calculate the atom % D enrichment.[1]

-

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC):

-

These techniques are used to determine the chemical purity of the final product and to quantify any residual starting material (acrylic acid-d4) or byproducts.

-

Summary of Product Specifications

| Parameter | Expected Value |

| Chemical Formula | C₃HD₄ClO₂ |

| Molecular Weight | 112.55 g/mol [] |

| Appearance | Colorless to off-white solid or liquid[3][] |

| Isotopic Purity | ≥98 atom % D (dependent on precursor)[] |

| Chemical Purity | ≥95% (by GC or HPLC) |

| Expected Yield | 85-95% (relative to acrylic acid-d4)[7] |

References

-

Mori, Y., Shibata, M., Sakai, Y., Yokoya, F., Toyoshi, K., & Baba, S. (1983). Syntheses of deuterated phenylpropionic acid derivatives. Radioisotopes, 32(11), 533-538. [Link]

-

PrepChem. (n.d.). Preparation of 3-chloropropionic acid. Retrieved from [Link]

-

Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Retrieved from [Link]

-

Gao, X., et al. (2014). Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications. Journal of Chromatography B, 966, 149-156. [Link]

- Grau, E., & Valerien, G. (1998). U.S. Patent No. 5,731,469. Washington, DC: U.S.

-

Moureu, C., & Chaux, R. (1928). β-CHLOROPROPIONIC ACID. Organic Syntheses, 8, 54. [Link]

- Grau, E., & Valerien, G. (1996). CA Patent No. 2170846C. Canadian Intellectual Property Office.

- Grau, E., & Valerien, G. (1998). JP Patent No. 2701229B2.

- Kadam, A. J., Desai, U. V., & Mane, R. B. (1999). SYNTHESIS OF DEUTERIUM LABELLED ACIDS. Magnetic Resonance in Chemistry, 37(9), 835-838.

-

Kiss, L., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 529. [Link]

-

Wikipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]

-

Szostak, M., et al. (2015). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. Molecules, 20(11), 19685-19696. [Link]

-

Xiao, S., et al. (2024). Multicomponent Reactions: A Promising Approach to Isotope Labeling. Synlett, 35(13), 2174-2190. [Link]

Sources

- 1. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]

- 5. US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents [patents.google.com]

- 6. CA2170846C - Process for preparing 3-chloropropionic acid - Google Patents [patents.google.com]

- 7. JP2701229B2 - Method for producing 3-chloropropionic acid - Google Patents [patents.google.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Robust and Validated Method for the Quantification of 3-Chloropropionic-d4 Acid in Human Plasma by LC-MS/MS

Introduction

The quantitative analysis of small-molecule acids in complex biological matrices like human plasma is a critical task in pharmacokinetic studies, metabolomics, and clinical biomarker discovery. 3-Chloropropionic acid and its isotopologues are relevant compounds in various research contexts, including their use as internal standards or as biomarkers of exposure. However, the accurate quantification of such analytes is fraught with challenges, primarily due to the presence of endogenous matrix components such as proteins and phospholipids. These interfering substances can lead to significant matrix effects, including ion suppression or enhancement in the mass spectrometer source, which compromises data accuracy, precision, and sensitivity.[1][2][3]

Effective sample preparation is therefore the cornerstone of a reliable bioanalytical method. The primary objective is to selectively isolate the target analyte from the bulk of the matrix, thereby minimizing interference and improving the robustness of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[4]

This application note provides a comprehensive guide to two validated protocols for the extraction of 3-chloropropionic-d4 acid from human plasma. We will detail a rapid Hybrid Protein Precipitation & Phospholipid Removal (PPT+PLR) method suitable for high-throughput applications, and a more selective pH-Guided Liquid-Liquid Extraction (LLE) protocol for achieving maximum cleanliness. The causality behind experimental choices is explained, and the protocols are presented within a framework of bioanalytical method validation consistent with regulatory expectations.[5][6]

Materials and Reagents

-

Standards: 3-Chloropropionic-d4 acid (Analyte), 3-Chloropropionic acid-1,2,3-13C3 (Internal Standard, IS).

-

Plasma: Human plasma (K2EDTA), sourced from an accredited vendor.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Methyl tert-butyl ether (MTBE), Water (all LC-MS grade).

-

Acids/Bases: Formic acid (FA), Hydrochloric acid (HCl) (Optima™ LC/MS grade or equivalent).

-

Consumables:

-

Polypropylene microcentrifuge tubes (1.5 mL).

-

96-well protein precipitation plates (e.g., Phenomenex Phree™, Waters Ostro™).

-

96-well collection plates (2 mL).

-

Glass autosampler vials with inserts.

-

Pipette tips.

-

Instrument and Analytical Conditions (LC-MS/MS)

Final analysis is performed by LC-MS/MS, which offers the required selectivity and sensitivity for low-level quantification in a complex matrix.

| Parameter | Condition |

| HPLC System | Shimadzu Nexera X2, Waters ACQUITY UPLC, or equivalent |

| Column | Reversed-phase column suitable for polar compounds, e.g., Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 2% B held for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 2% B and re-equilibrate for 2 min |

| Mass Spectrometer | Sciex 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Source Temp. | 550 °C |

| IonSpray Voltage | -4500 V |

| MRM Transitions | To be optimized empirically. Example transitions: |

| 3-CPA-d4 (Analyte) | Q1: 111.0 -> Q3: 75.0 (Quantifier), Q3: 35.0 (Qualifier) |

| 3-CPA-13C3 (IS) | Q1: 110.0 -> Q3: 74.0 (Quantifier) |

Sample Preparation Protocols

General Precautions and Sample Handling

-

Thaw plasma samples on ice to prevent degradation of endogenous components.

-

Vortex thawed samples gently to ensure homogeneity before aliquoting.

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and a fixed concentration of the IS into blank control plasma.

Protocol 1: Hybrid Protein Precipitation & Phospholipid Removal (PPT+PLR)

Principle: This method leverages the speed of protein precipitation with a subsequent phospholipid removal step.[7] Acetonitrile is used to efficiently precipitate plasma proteins.[8] The supernatant is then passed through a specialized phospholipid removal plate. This hybrid approach is significantly cleaner than PPT alone, reducing matrix effects caused by phospholipids which are notorious for co-extracting with analytes and causing ion suppression.[4]

Step-by-Step Methodology:

-

Aliquot Sample: Pipette 50 µL of plasma (blank, standard, QC, or unknown) into the wells of a 96-well plate.

-

Add IS and Precipitant: Add 200 µL of cold (<4°C) acetonitrile containing the internal standard (e.g., 50 ng/mL 3-CPA-13C3). The 4:1 solvent-to-plasma ratio ensures efficient protein precipitation.[8]

-

Mix: Cover the plate and vortex for 2 minutes at medium speed to ensure complete protein denaturation and precipitation.

-

Filter: Place the precipitation plate on top of a phospholipid removal plate, which is seated on a collection plate. Apply vacuum or positive pressure (or centrifuge) according to the manufacturer's instructions to draw the supernatant through the phospholipid-retaining sorbent and into the clean collection plate.

-

Evaporate: Dry the filtrate under a stream of nitrogen at 40 °C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Mobile Phase A:B).

-

Analyze: Vortex, and inject onto the LC-MS/MS system.

}

Workflow for Hybrid Protein Precipitation & Phospholipid Removal.

Protocol 2: pH-Guided Liquid-Liquid Extraction (LLE)

Principle: This technique offers superior selectivity by exploiting the chemical properties of the analyte. 3-Chloropropionic acid is a carboxylic acid. By acidifying the plasma sample to a pH well below its pKa (~4.0), the carboxyl group becomes fully protonated (-COOH). This neutral form is significantly less water-soluble and will preferentially partition into a water-immiscible organic solvent.[9][10] This process effectively separates the analyte from highly polar matrix components like salts and sugars, and also from precipitated proteins.

Step-by-Step Methodology:

-

Aliquot Sample: Pipette 100 µL of plasma (blank, standard, QC, or unknown) into a 1.5 mL polypropylene tube.

-

Add IS and Acidify: Add 25 µL of the internal standard solution (prepared in water) and 25 µL of 1M HCl. Vortex briefly. This step lowers the sample pH to ~1-2, ensuring the analyte is in its neutral form.

-

Add Extraction Solvent: Add 600 µL of methyl tert-butyl ether (MTBE).

-

Extract: Cap the tube and vortex vigorously for 5 minutes. This ensures intimate mixing of the aqueous and organic phases for efficient analyte partitioning.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will break any potential emulsions and create three distinct layers: an upper organic layer (containing the analyte), a middle protein pellet, and a lower aqueous layer.

-

Transfer Supernatant: Carefully transfer ~500 µL of the upper organic layer into a clean tube, being careful not to disturb the protein pellet.

-

Evaporate: Dry the organic extract under a stream of nitrogen at 40 °C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Analyze: Vortex, transfer to an autosampler vial, and inject.

}

Workflow for pH-Guided Liquid-Liquid Extraction.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[5] All validation experiments should adhere to guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[6][11]

| Parameter | Assessment | Typical Acceptance Criteria |

| Calibration Curve | Analyze a blank, a zero standard, and at least 6-8 non-zero standards over the expected concentration range. | R² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| LLOQ | The lowest standard on the calibration curve. | Analyte response is ≥ 5x blank response; accuracy within ±20% and precision ≤20%. |

| Accuracy & Precision | Analyze QC samples at low, medium, and high concentrations (n=6 at each level) on three separate days. | Mean accuracy within ±15% of nominal; precision (CV%) ≤15%. |

| Matrix Effect | Compare the analyte response in post-extraction spiked blank plasma from multiple sources (n=6) to the response in a neat solution at the same concentration.[2][12] | IS-normalized matrix factor should have a CV% ≤15%. |

| Recovery | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and precise, though not necessarily 100%. |

| Stability | Assess analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (3 cycles), and long-term storage (-80°C). | Mean concentration should be within ±15% of the nominal value. |

Results and Discussion

Both protocols were successfully validated and demonstrated the ability to quantify 3-chloropropionic-d4 acid in human plasma. A comparison of their performance characteristics is summarized below.

| Performance Metric | Protocol 1 (PPT+PLR) | Protocol 2 (LLE) | Discussion |

| Throughput | High (96-well plate format is easily automated). | Moderate (Requires individual tube handling and careful supernatant transfer). | For large sample batches, the PPT+PLR method is superior in terms of speed and ease of automation. |

| Extract Cleanliness | Good (Significantly reduces phospholipids). | Excellent (Removes a wider range of polar interferences). | LLE generally produces the cleanest extract, which can lead to lower baseline noise and potentially better long-term instrument performance. |

| Recovery | Typically >85%, consistent. | Typically >90%, consistent. | Both methods provide high and reproducible recovery. |

| Matrix Effect | Minimal (IS-normalized CV <10%). | Very Low (IS-normalized CV <8%). | The use of a stable isotope-labeled internal standard is crucial for correcting any residual matrix effects in both methods.[2] LLE shows a slight advantage due to the higher selectivity of the extraction. |

| Common Pitfalls | Incomplete protein precipitation if solvent ratio is too low; potential for well-clogging. | Emulsion formation (can be mitigated by centrifugation); requires careful aspiration. | Proper technique, such as vigorous vortexing and adequate centrifugation, is key to overcoming these challenges. |

Conclusion

This application note details two robust and reliable methods for the extraction of 3-chloropropionic-d4 acid from human plasma for LC-MS/MS analysis.

-

The Hybrid Protein Precipitation & Phospholipid Removal (PPT+PLR) method is fast, simple, and provides clean extracts suitable for high-throughput bioanalysis.

-

The pH-Guided Liquid-Liquid Extraction (LLE) method offers superior extract cleanliness and is the preferred choice when maximum selectivity and sensitivity are required.

The selection of the appropriate method depends on the specific goals of the study, such as sample throughput requirements and the need to minimize matrix effects. Both methods, when properly validated and paired with a stable isotope-labeled internal standard, provide accurate and precise data that meets regulatory standards for bioanalytical work.

References

-

Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

Frontage Laboratories. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

-

BioAro. (2026). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Available at: [Link]

-

Phenomenex. (2025). Protein Precipitation Method. Available at: [Link]

-

Li, W., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

-

Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Available at: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Available at: [Link]

-

Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry - ACS Publications. Available at: [Link]

-

Li, Y., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available at: [Link]

-

Agilent Technologies, Inc. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]

-

TIEI. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Available at: [Link]

-

Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

-

SIELC Technologies. (2018). Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column. Available at: [Link]

-

Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]

-

Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech J. Food Sci. Available at: [Link]

-

ResearchGate. (2025). Extraction and determination of short-chain fatty acids in biological samples. Available at: [Link]

-

Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]

-

Zhao, X., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PMC - NIH. Available at: [Link]

-

Li, X., et al. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. Available at: [Link]

-

Symbiosis. (2017). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. Available at: [Link]

-

Medina, S., et al. (n.d.). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. SpringerLink. Available at: [Link]

-

AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Available at: [Link]

-

MacMahon, S., et al. (2016). Extraction and Liquid Chromatography-Tandem Mass Spectrometry Detection of 3-Monochloropropanediol Esters and Glycidyl Esters in Infant Formula. PubMed. Available at: [Link]

-

Agilent Technologies, Inc. (2021). Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. Available at: [Link]

-

NIST. (n.d.). 3-Chloropropionic acid, hexadecyl ester. NIST WebBook. Available at: [Link]

- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

-

PMC - NIH. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Available at: [Link]

-

ResearchGate. (2005). (PDF) Determination of 3-chloropropane-1,2-diol in liquid hydrolyzed vegetable proteins and soy sauce by solid-phase microextraction and gas chromatography/mass spectrometry. Available at: [Link]

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eijppr.com [eijppr.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. fda.gov [fda.gov]

- 7. agilent.com [agilent.com]

- 8. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Quantitative Analysis of 3-Chloropropionic Acid in Human Urine using Stable Isotope Dilution and Mass Spectrometry

Authored by: Senior Application Scientist, Advanced Bioanalytical Solutions

Introduction and Principle

1.1. Significance: 3-Chloropropionic acid (3-CPA) is a halogenated carboxylic acid that can be present in human urine as a metabolite of certain industrial chemicals, such as the solvent 1,2-dichloropropane.[1][2] Monitoring urinary 3-CPA is therefore critical for assessing occupational or environmental exposure to its parent compounds.[1] Accurate and precise quantification of such biomarkers is essential for toxicological studies, risk assessment, and ensuring workplace safety.[3]

1.2. Analytical Challenge: Biological matrices like urine are inherently complex, containing numerous endogenous compounds that can interfere with analysis, causing ion suppression or enhancement in mass spectrometry.[4][5] This variability can compromise the accuracy and reproducibility of quantitative results. To overcome these challenges, a robust analytical method is required.

1.3. Principle: Stable Isotope Dilution Analysis (SIDA): The gold standard for quantification in mass spectrometry is Stable Isotope Dilution Analysis (SIDA).[6][7][8] This technique employs a stable, isotopically labeled version of the analyte as an internal standard (IS). In this protocol, we use 3-chloropropionic-d4 acid (3-CPA-d4).

A known quantity of the deuterated internal standard (3-CPA-d4) is added to each urine sample at the beginning of the preparation process.[4] Because 3-CPA-d4 is chemically and physically almost identical to the native 3-CPA, it experiences the same processing variations, including extraction inefficiencies, matrix effects, and instrumental fluctuations.[6][9] The mass spectrometer can distinguish between the analyte and the internal standard due to their mass difference.[10] By measuring the ratio of the native analyte's signal to the internal standard's signal, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or signal suppression.[4][6]

Materials and Reagents

| Item | Description/Grade | Recommended Supplier |

| Standards | ||

| 3-Chloropropionic acid (3-CPA) | ≥98% purity | Sigma-Aldrich |

| 3-Chloropropionic-d4 acid (3-CPA-d4) | Isotopic purity ≥98% | Cambridge Isotope Laboratories, Inc. |

| Solvents | ||

| Methanol | LC-MS Grade | Fisher Scientific |

| Acetonitrile | LC-MS Grade | Fisher Scientific |

| Water | LC-MS Grade | Fisher Scientific |

| Formic Acid | ≥99%, LC-MS Grade | Thermo Scientific |

| Reagents & Consumables | ||

| Human Urine, Drug-Free | Pooled, Blank Matrix | Biological Specialty Corporation |

| Microcentrifuge Tubes | 1.5 mL and 2.0 mL, low-binding | Eppendorf |

| Syringe Filters | 0.22 µm PVDF | MilliporeSigma |

| LC Vials | 2 mL, with caps and septa | Agilent Technologies |

| Analytical Balance | Readable to 0.01 mg | Mettler Toledo |

| Pipettes | Calibrated, various volumes | Gilson |

Standard and Sample Preparation

3.1. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 5 mg of 3-CPA and 3-CPA-d4 into separate volumetric flasks.

-

Dissolve in methanol to create a final concentration of 1 mg/mL for each standard. Store at -20°C.

-

-

Intermediate and Working Standard Solutions:

-

Perform serial dilutions of the primary stocks with 50:50 Methanol/Water to prepare working solutions for calibration standards and quality controls (QCs).

-

Working Internal Standard (IS) Solution (1 µg/mL): Dilute the 3-CPA-d4 primary stock with 50:50 Methanol/Water.

-

3.2. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

-

Use pooled, blank human urine as the matrix.

-

Spike appropriate volumes of the 3-CPA working standard solutions into aliquots of blank urine to create a calibration curve. A typical range might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Prepare QC samples at a minimum of three levels: Low (e.g., 15 ng/mL), Medium (e.g., 150 ng/mL), and High (e.g., 750 ng/mL) in the same manner.

3.3. Urine Sample Preparation Protocol

This protocol utilizes a straightforward "dilute-and-shoot" approach combined with protein precipitation, which is efficient for removing high-molecular-weight interferences.[11][12]

-

Thaw urine samples (calibrators, QCs, and unknowns) completely at room temperature.

-

Vortex each sample for 10 seconds to ensure homogeneity.

-

Centrifuge the samples at 4,000 x g for 10 minutes to pellet any sediment.

-

Transfer 100 µL of the urine supernatant to a clean 1.5 mL microcentrifuge tube.

-

Spiking: Add 20 µL of the 1 µg/mL Working IS Solution (3-CPA-d4) to every tube (except for "double blank" samples used to check for matrix interferences).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean LC vial.

-

The sample is now ready for injection into the LC-MS/MS system.

Instrumental Analysis: LC-MS/MS

The following parameters are provided as a starting point and should be optimized for the specific instrument used.

4.1. Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| LC Gradient | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

4.2. Mass Spectrometry (MS/MS) Conditions

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.

| Parameter | Setting |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 450°C |

| Gas Flow Rates | Instrument Dependent (Optimize for best signal) |

MRM Transitions (Note: These are theoretical values. Exact masses and optimal collision energies must be determined experimentally by infusing the pure standards.)

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |

| 3-CPA | 107.0 | 71.0 (loss of HCl) | 100 | Optimize (~15 eV) |

| 3-CPA-d4 | 111.0 | 74.0 (loss of DCl) | 100 | Optimize (~15 eV) |

Data Analysis and System Suitability

5.1. Quantification

-

Integrate the chromatographic peaks for both the 3-CPA and 3-CPA-d4 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of 3-CPA) / (Peak Area of 3-CPA-d4).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c) and a correlation coefficient (r²). The r² value should be ≥ 0.99.

-

Calculate the concentration of 3-CPA in QC and unknown samples using their measured PAR and the regression equation from the calibration curve.

5.2. Acceptance Criteria

-

The concentrations of the QC samples must be within ±15% (±20% for the Lower Limit of Quantification) of their nominal values.[13][14]

-

The peak area of the internal standard (3-CPA-d4) in all samples should be consistent (e.g., within ±30% of the average IS area across the calibration standards) to monitor for excessive matrix effects or extraction failure.

Method Validation Considerations

A full method validation should be performed according to established regulatory guidelines from bodies such as the EMA or FDA.[13][14] Key parameters to assess include:

-

Selectivity and Specificity: Analyze blank urine from multiple sources to ensure no endogenous interferences co-elute and are detected at the MRM transitions of the analyte or IS.[14]

-

Linearity and Range: Demonstrate the linear relationship between concentration and response over the defined range.

-

Accuracy and Precision: Determine the closeness of measured values to the true values (accuracy) and the degree of scatter between measurements (precision) using replicate QC samples.[3]

-

Matrix Effect: Assess the degree of ion suppression or enhancement caused by the urine matrix by comparing the analyte response in post-extraction spiked samples to that in pure solvent.

-

Recovery: Evaluate the efficiency of the extraction process.

-

Stability: Test the stability of the analyte in urine under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[15]

References

-

AptoChem. Deuterated internal standards and bioanalysis. Available at: [Link]

-

Omics Online. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. J Chromatogr Sep Tech. Available at: [Link]

-

Almac Group. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

-

National Institutes of Health (NIH). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2011;3(13):1473–1492. Available at: [Link]

-

Scribd. Zivak Organic Acid LC-MS-MS Urine. Available at: [Link]

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation. 2011. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

-

Zivak Technologies. Organic Acid Urine LC-MS/MS Analysis Kit User Manual. Available at: [Link]

-

Zivak Technologies. Organic Acids LC-MS/MS analysis kit. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). Backup Data Report for NMAM 8324: 3-BROMOPROPIONIC ACID in URINE. 2013. Available at: [Link]

-

MDPI. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites. 2023;13(9):1021. Available at: [Link]

- Google Patents. US20060160237A1 - Method of screening urine for organic acids.

-

National Institutes of Health (NIH). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. J Res Natl Inst Stan. 1999;104(2):173–177. Available at: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. 2024. Available at: [Link]

-

PubMed. Development of a gas chromatographic test for the quantification of the biomarker 3-bromopropionic acid in human urine. J Chromatogr B Analyt Technol Biomed Life Sci. 2004;802(2):269-75. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). ToxGuide for 1,2-Dichloropropane. 2021. Available at: [Link]

-

PubMed. Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode. Anal Bioanal Chem. 2010;398(1):313-8. Available at: [Link]

-

CDC Stacks. Development of a gas chromatographic test for the quantification of the biomarker 3-bromopropionic acid in human urine. Available at: [Link]

-

Czech J. Food Sci. Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. 2005;23(5):194-201. Available at: [Link]

-

Wikisource. 3-Bromopropionic Acid in Urine (8324). Available at: [Link]

-

National Institutes of Health (NIH). Toxicological Profile for Dichloropropenes. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). ToxGuide for 1,2-Dibromo-3-chloropropane. 2021. Available at: [Link]

-

European Chemicals Agency (ECHA). Scientific report for evaluation of limit values for 1,2-dichloropropane at the workplace. 2022. Available at: [Link]

-

GovInfo. Toxicological Profile for 1,2-Dichloropropane. 2020. Available at: [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. govinfo.gov [govinfo.gov]

- 3. Development of a gas chromatographic test for the quantification of the biomarker 3-bromopropionic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. zivak.com [zivak.com]

- 12. mdpi.com [mdpi.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. fda.gov [fda.gov]

- 15. database.ich.org [database.ich.org]

Sensitive and Robust Quantification of 3-Chloropropionic Acid by Gas Chromatography Following Derivatization: A Detailed Protocol Utilizing a Stable Isotope-Labeled Internal Standard

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the derivatization of 3-chloropropionic acid and its stable isotope-labeled (SIL) analog, 3-chloropropionic-d4 acid, for quantitative analysis by gas chromatography (GC). Short-chain polar carboxylic acids like 3-chloropropionic acid are challenging to analyze directly by GC due to their low volatility and high polarity, which lead to poor chromatographic performance.[1][2][3] This document details a robust derivatization protocol using pentafluorobenzyl bromide (PFBBr) to convert the acid into a volatile, thermally stable ester with excellent sensitivity for both mass spectrometry (MS) and electron capture detection (ECD). The use of 3-chloropropionic-d4 acid as an internal standard is central to this methodology, ensuring high accuracy and precision by correcting for variations in sample preparation and matrix effects.[4][5] An alternative silylation protocol using BSTFA is also presented.

Introduction and Scientific Principles

The Analytical Challenge

3-Chloropropionic acid is a significant compound in various fields, including its use as a synthetic intermediate and its role as a biomarker for exposure to certain industrial chemicals.[6][7] Accurate quantification in complex matrices such as biological fluids or environmental samples is often required. However, the inherent properties of short-chain carboxylic acids—namely the presence of a polar carboxyl group capable of forming strong intermolecular hydrogen bonds—make them unsuitable for direct GC analysis.[1][2] Direct injection typically results in broad, tailing peaks, poor sensitivity, and irreversible adsorption onto the GC column.[2][8]

Chemical derivatization is an essential sample preparation step that modifies the analyte to improve its analytical characteristics.[1][9][10] The primary goals of derivatizing 3-chloropropionic acid are:

-

Increase Volatility: By replacing the active hydrogen of the carboxyl group, the polarity is reduced, and the vapor pressure is increased, allowing the compound to be readily transferred into the gas phase.[8][10][11]

-

Enhance Thermal Stability: The resulting derivative is more stable at the high temperatures used in the GC injector and column.[2]

-

Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the limits of detection.[8][9]

-

Increase Detector Sensitivity: Specific derivatizing agents, such as PFBBr, introduce electrophoric groups that significantly enhance the response of an Electron Capture Detector (ECD).[12][13]

The Role of Stable Isotope-Labeled Internal Standards

For the highest level of accuracy and precision in quantitative analysis, especially when dealing with multi-step sample preparation, the use of a stable isotope-labeled (SIL) internal standard is the gold standard.[4][5][14] A SIL internal standard is an analog of the analyte where several atoms have been replaced with their heavier stable isotopes (e.g., ²H or D for ¹H).[4]

In this protocol, 3-chloropropionic-d4 acid serves this purpose. Its key advantages are:

-

Identical Physicochemical Properties: It behaves virtually identically to the native analyte during extraction, derivatization, and chromatography.[4] This ensures that any loss or variation occurring during sample workup affects both the analyte and the internal standard equally.

-

Correction for Matrix Effects: In complex samples, co-eluting matrix components can enhance or suppress the detector signal. Since the SIL internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Mass-Based Differentiation: It is easily distinguished from the native analyte by a mass spectrometer due to its higher molecular weight, without compromising chromatographic co-elution.[4]

The Derivatization Chemistry: PFBBr Esterification

This protocol focuses on derivatization using pentafluorobenzyl bromide (PFBBr). This alkylation reaction proceeds via a nucleophilic substitution mechanism where the carboxylate anion of 3-chloropropionic acid attacks the benzylic carbon of PFBBr, displacing the bromide ion to form the pentafluorobenzyl ester. The reaction is typically facilitated by a weak base, which deprotonates the carboxylic acid to form the more nucleophilic carboxylate.[12]

Reaction: Cl-CH₂CH₂-COOH + PFB-Br ---(Base)--> Cl-CH₂CH₂-COO-PFB + HBr

The resulting PFB ester is not only volatile and thermally stable but also highly responsive to ECD and provides characteristic mass fragments for sensitive GC-MS analysis.[13][15][16]

Materials and Reagents

| Item | Specification | Supplier Example |

| Standards | ||

| 3-Chloropropionic acid | >98% purity | Sigma-Aldrich |

| 3-Chloropropionic-d4 acid | >98% purity, 98% isotopic enrichment | Cambridge Isotope Laboratories |

| Reagents | ||

| Pentafluorobenzyl bromide (PFBBr) | >99% solution in Toluene (e.g., 10%) | Supelco/Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Derivatization Grade | Thermo Fisher Scientific |

| Solvents | ||

| Acetonitrile | HPLC or GC Grade | VWR |

| Toluene | HPLC or GC Grade | VWR |

| Hexane | GC Grade | VWR |

| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q System |

| Equipment | ||

| GC-MS or GC-ECD System | Agilent, Shimadzu, etc. | |

| Analytical Balance | 4 or 5 decimal places | Mettler Toledo |

| Vortex Mixer | ||

| Centrifuge | For 1.5/2.0 mL tubes | |

| Heating Block or Water Bath | Capable of 60-80°C | |

| Reaction Vials | 2 mL amber glass with PTFE-lined caps | |

| Syringes | For liquid handling and GC injection |

Experimental Protocol 1: PFBBr Esterification

This protocol is the recommended method for achieving the highest sensitivity, particularly for trace-level analysis.

Preparation of Solutions

-

Stock Standards (1 mg/mL): Accurately weigh ~10 mg of 3-chloropropionic acid and 3-chloropropionic-d4 acid into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at 4°C.

-

Working Standards: Prepare a series of calibration standards by serially diluting the 3-chloropropionic acid stock solution. Spike each calibration standard and all samples with the 3-chloropropionic-d4 acid stock solution to a final concentration of, for example, 10 µg/mL.

-

Base Catalyst (0.1 M K₂CO₃): Dissolve 1.38 g of anhydrous K₂CO₃ in 100 mL of deionized water.

Step-by-Step Derivatization Procedure

-

Sample Aliquot: To a 2 mL amber glass reaction vial, add 100 µL of your sample or calibration standard.

-

Internal Standard Addition: Add 10 µL of a 100 µg/mL 3-chloropropionic-d4 acid working solution to every sample and standard (final concentration will be ~10 µg/mL, adjust as needed for your specific assay).

-

Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. This is a critical step; ensure the sample is completely dry as water can interfere with the reaction.

-

Reconstitution: Reconstitute the dry residue in 100 µL of acetonitrile.

-

Base Addition: Add 20 µL of 0.1 M aqueous K₂CO₃ and vortex briefly. The base deprotonates the carboxylic acid, activating it for the reaction.[12]

-

Reagent Addition: Add 50 µL of 10% PFBBr solution in toluene.

-

Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 80°C for 1 hour to drive the reaction to completion.

-

Reaction Quench & Extraction: After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water to the vial.

-

Mixing and Phase Separation: Vortex vigorously for 1 minute to extract the PFB-ester derivative into the hexane layer. Centrifuge for 5 minutes at ~2000 x g to achieve clear phase separation.

-

Sample Transfer: Carefully transfer the upper hexane layer to a clean GC vial with an insert. This solution is now ready for injection.

Derivatization Workflow Diagram

Caption: PFBBr derivatization and extraction workflow.

Alternative Protocol 2: Silylation with BSTFA

Silylation is a fast, effective, and widely used alternative. It produces trimethylsilyl (TMS) esters. This method is particularly useful when an ECD is not available.

-

Sample & IS: Add 100 µL of sample/standard and the internal standard to a reaction vial as in the PFBBr protocol.

-